molecular formula C18H14N4O3 B306738 N'-{3-nitrobenzylidene}-2-methyl-3-quinolinecarbohydrazide

N'-{3-nitrobenzylidene}-2-methyl-3-quinolinecarbohydrazide

Cat. No. B306738
M. Wt: 334.3 g/mol
InChI Key: KDCISUOJYKQONI-YBFXNURJSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N'-{3-nitrobenzylidene}-2-methyl-3-quinolinecarbohydrazide, also known as NBQCH, is a chemical compound that has gained significant attention in scientific research due to its potential applications in the field of medicine.

Mechanism of Action

The mechanism of action of N'-{3-nitrobenzylidene}-2-methyl-3-quinolinecarbohydrazide is not fully understood, but it is believed to involve the inhibition of various enzymes and signaling pathways that are involved in disease progression. For example, in cancer cells, N'-{3-nitrobenzylidene}-2-methyl-3-quinolinecarbohydrazide has been found to inhibit the activity of the enzyme topoisomerase II, which is involved in DNA replication and cell division. In diabetes, N'-{3-nitrobenzylidene}-2-methyl-3-quinolinecarbohydrazide has been shown to activate the AMP-activated protein kinase (AMPK) pathway, which regulates glucose metabolism.
Biochemical and Physiological Effects:
N'-{3-nitrobenzylidene}-2-methyl-3-quinolinecarbohydrazide has been found to have various biochemical and physiological effects, depending on the disease being studied. In cancer cells, N'-{3-nitrobenzylidene}-2-methyl-3-quinolinecarbohydrazide has been found to induce apoptosis, inhibit cell growth and proliferation, and inhibit the formation of blood vessels that supply nutrients to the tumor. In diabetes, N'-{3-nitrobenzylidene}-2-methyl-3-quinolinecarbohydrazide has been shown to improve insulin sensitivity, regulate blood glucose levels, and reduce oxidative stress. In Alzheimer's disease, N'-{3-nitrobenzylidene}-2-methyl-3-quinolinecarbohydrazide has been found to inhibit the formation of amyloid-beta plaques and reduce inflammation in the brain.

Advantages and Limitations for Lab Experiments

One advantage of using N'-{3-nitrobenzylidene}-2-methyl-3-quinolinecarbohydrazide in lab experiments is its high potency and specificity for certain enzymes and signaling pathways. This allows researchers to target specific disease pathways and study their effects in a controlled environment. However, one limitation of using N'-{3-nitrobenzylidene}-2-methyl-3-quinolinecarbohydrazide is its potential toxicity and side effects, which can vary depending on the dose and duration of treatment.

Future Directions

There are several future directions for N'-{3-nitrobenzylidene}-2-methyl-3-quinolinecarbohydrazide research, including:
1. Developing more potent and selective N'-{3-nitrobenzylidene}-2-methyl-3-quinolinecarbohydrazide derivatives for specific disease targets.
2. Studying the pharmacokinetics and pharmacodynamics of N'-{3-nitrobenzylidene}-2-methyl-3-quinolinecarbohydrazide in animal models and humans.
3. Investigating the potential use of N'-{3-nitrobenzylidene}-2-methyl-3-quinolinecarbohydrazide in combination with other therapeutic agents for synergistic effects.
4. Studying the effects of N'-{3-nitrobenzylidene}-2-methyl-3-quinolinecarbohydrazide on other disease pathways and targets.
5. Developing novel drug delivery systems for N'-{3-nitrobenzylidene}-2-methyl-3-quinolinecarbohydrazide to improve its efficacy and reduce toxicity.
Conclusion:
In conclusion, N'-{3-nitrobenzylidene}-2-methyl-3-quinolinecarbohydrazide is a chemical compound that has shown promising results in scientific research for its potential therapeutic applications in the treatment of cancer, diabetes, and Alzheimer's disease. Its mechanism of action involves the inhibition of various enzymes and signaling pathways that are involved in disease progression. While there are advantages and limitations to using N'-{3-nitrobenzylidene}-2-methyl-3-quinolinecarbohydrazide in lab experiments, there are several future directions for research that hold promise for the development of new and effective therapies.

Synthesis Methods

N'-{3-nitrobenzylidene}-2-methyl-3-quinolinecarbohydrazide can be synthesized through a condensation reaction between 3-nitrobenzaldehyde and 2-methyl-3-quinolinecarbohydrazide in the presence of a catalyst. The resulting compound is a yellow crystalline powder that is soluble in organic solvents.

Scientific Research Applications

N'-{3-nitrobenzylidene}-2-methyl-3-quinolinecarbohydrazide has been extensively studied for its potential as a therapeutic agent in the treatment of various diseases, including cancer, diabetes, and Alzheimer's disease. In cancer research, N'-{3-nitrobenzylidene}-2-methyl-3-quinolinecarbohydrazide has shown promising results in inhibiting the growth and proliferation of cancer cells. It has also been found to induce apoptosis (cell death) in cancer cells, making it a potential candidate for cancer therapy.
In diabetes research, N'-{3-nitrobenzylidene}-2-methyl-3-quinolinecarbohydrazide has been shown to possess antidiabetic properties by regulating blood glucose levels and improving insulin sensitivity. In Alzheimer's disease research, N'-{3-nitrobenzylidene}-2-methyl-3-quinolinecarbohydrazide has been found to inhibit the formation of amyloid-beta plaques, which are a hallmark of the disease.

properties

Product Name

N'-{3-nitrobenzylidene}-2-methyl-3-quinolinecarbohydrazide

Molecular Formula

C18H14N4O3

Molecular Weight

334.3 g/mol

IUPAC Name

2-methyl-N-[(E)-(3-nitrophenyl)methylideneamino]quinoline-3-carboxamide

InChI

InChI=1S/C18H14N4O3/c1-12-16(10-14-6-2-3-8-17(14)20-12)18(23)21-19-11-13-5-4-7-15(9-13)22(24)25/h2-11H,1H3,(H,21,23)/b19-11+

InChI Key

KDCISUOJYKQONI-YBFXNURJSA-N

Isomeric SMILES

CC1=NC2=CC=CC=C2C=C1C(=O)N/N=C/C3=CC(=CC=C3)[N+](=O)[O-]

SMILES

CC1=NC2=CC=CC=C2C=C1C(=O)NN=CC3=CC(=CC=C3)[N+](=O)[O-]

Canonical SMILES

CC1=NC2=CC=CC=C2C=C1C(=O)NN=CC3=CC(=CC=C3)[N+](=O)[O-]

Origin of Product

United States

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